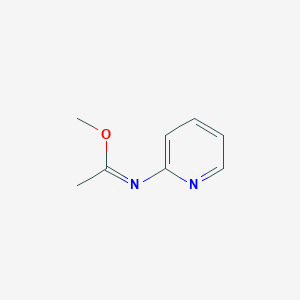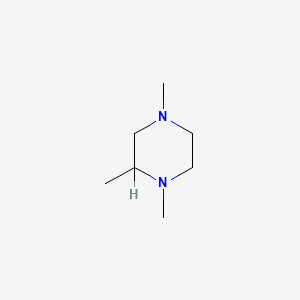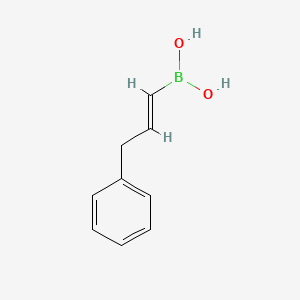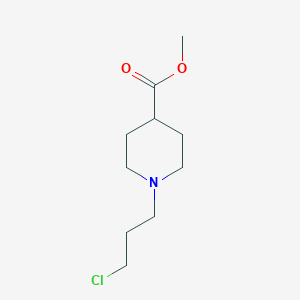
exo-Hydroxytandospirone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Analytical reference standard for Tandospirone metabolite
Applications De Recherche Scientifique
Hematopoietic Stem Cell Proliferation
A study by Nečas, Ponka, and Neuwirt (1976) using Hydroxyurea, a compound related to exo-Hydroxytandospirone, explored the proliferation rate of hematopoietic stem cells in mice. This research is significant for understanding the behavior of stem cells, especially after irradiation or transplantation, highlighting potential applications in regenerative medicine and treatment of radiation injuries (Nečas, Ponka, & Neuwirt, 1976).
Neuroendocrine and Neuroimaging Studies
Tandospirone, closely related to exo-Hydroxytandospirone, has been used to study neuroendocrine responses and 5-HT1A receptor binding in the human brain using positron emission tomography (PET). This research by Nakayama et al. (2002) contributes to our understanding of neuroendocrine mechanisms and brain receptor dynamics, which are crucial in developing treatments for neurological and psychiatric disorders (Nakayama et al., 2002).
Medicinal Inorganic Chemistry
Thompson, Barta, and Orvig (2006) explored the medicinal applications of hydroxypyrones and hydroxypyridinones, classes of compounds related to exo-Hydroxytandospirone. Their research focuses on developing metallocomplexes for various medicinal applications, including iron removal or supplementation and imaging applications, highlighting the versatility of these compounds in therapeutic contexts (Thompson, Barta, & Orvig, 2006).
Exosome Research in Cancer and Neurodegenerative Diseases
Recent studies have focused on the use of exosomes for therapeutic applications. Wei et al. (2019) investigated exosome-loaded doxorubicin for osteosarcoma treatment, demonstrating the potential of exosomes as carriers for chemotherapeutic drugs. Similarly, Soliman et al. (2021) discussed the use of exosomes in diagnosing and treating Alzheimer's Disease, showcasing their low immunogenicity and efficiency as drug delivery vehicles (Wei et al., 2019); (Soliman et al., 2021).
Propriétés
Numéro CAS |
117210-21-6 |
|---|---|
Nom du produit |
exo-Hydroxytandospirone |
Formule moléculaire |
C21H29N5O3 |
Poids moléculaire |
399.49 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5Z)-2-[5-(dimethylamino)thiophen-2-yl]-5-(5-dimethylazaniumylidenethiophen-2-ylidene)-3,4-dioxocyclopenten-1-olate](/img/structure/B1148448.png)






![tert-Butyl ((4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate](/img/structure/B1148463.png)